Structural Differentiation: C6-Oxoacetic Acid vs. C6-Oxyacetic Acid (CAS 58898-54-7) Functional Group Reactivity
The target compound is distinguished from its closest structural analog, [(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7), by the presence of an α-ketoacid moiety (C(=O)C(=O)OH, molecular formula C₁₁H₉NO₄) at the C6 position rather than an oxyacetic acid linker (–O–CH₂–C(=O)OH, molecular formula C₁₁H₁₁NO₄). This structural difference, confirmed by InChIKey VROBXYCNRXJCMR-UHFFFAOYSA-N and SMILES O=C1CCc2cc(C(=O)C(=O)O)ccc2N1 versus the oxyacetic acid congener (InChIKey differs, SMILES contains –O–CH₂–COO–), results in a molecular weight of 219.19 g/mol versus 221.21 g/mol for the oxyacetic acid analog . The α-ketoacid is chemically distinct in that it can undergo decarboxylative coupling, oxamic acid formation, and nucleophilic addition at the α-carbonyl, reactions that are inaccessible to the ether-linked oxyacetic acid series. This functional group divergence has direct consequences for the compound's role as a precursor to N-formylhydroxylamine-based PDF inhibitors, where the oxoacetic acid scaffold provides a metal-chelating pharmacophoric element upon further elaboration [1].
| Evidence Dimension | Functional group identity and molecular formula |
|---|---|
| Target Compound Data | C₁₁H₉NO₄, MW 219.19, α-ketoacid at C6, InChIKey VROBXYCNRXJCMR-UHFFFAOYSA-N |
| Comparator Or Baseline | C₁₁H₁₁NO₄, MW 221.21, oxyacetic acid linker at C6 (CAS 58898-54-7), InChIKey differs |
| Quantified Difference | ΔMW = 2.02 g/mol; functional group: C(=O)C(=O)OH vs. O–CH₂–C(=O)OH; distinct InChIKey and SMILES |
| Conditions | Structural identity confirmed by vendor product specification sheets and chemical database entries (PubChem CID 43140386 for target compound) |
Why This Matters
In synthetic chemistry procurement, the α-ketoacid functional group dictates downstream reaction pathways (decarboxylative couplings, oxamic acid synthesis, metal chelation) that the oxyacetic acid congener cannot replicate, making them non-interchangeable intermediates for peptide deformylase inhibitor construction.
- [1] Molteni, V., He, X., Nabakka, J., Yang, K., Kreusch, A., Gordon, P., Bursulaya, B., Warner, I., Shin, T., Biorac, T., Ryder, N.S., Goldberg, R., Doughty, J., He, Y. Identification of novel potent bicyclic peptide deformylase inhibitors. Bioorg. Med. Chem. Lett., 2004, 14, 1477–1481. View Source
